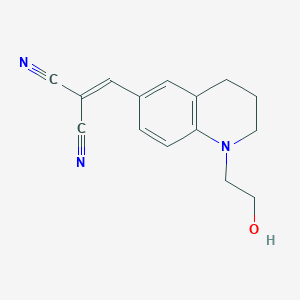

Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-

Übersicht

Beschreibung

Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-, also known as Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-, is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 253.3 g/mol. The purity is usually 95%.

The exact mass of the compound Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Propanedinitrile, specifically the compound known as ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-, is a derivative of quinoline that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a quinoline core modified with a tetrahydro configuration and a hydroxyethyl substituent. This structural complexity is believed to contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds similar to propanedinitrile exhibit significant antibacterial properties. For instance, studies have shown that various quinoline derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

- Minimum Inhibitory Concentrations (MIC) : In one study, quinoline derivatives displayed MIC values ranging from 11 nM to 180 nM against various strains of Staphylococcus aureus and Bacillus subtilis .

| Bacterial Strain | MIC (nM) |

|---|---|

| Staphylococcus aureus | 44 |

| Bacillus subtilis | 180 |

| MRSA | 11 |

Anticancer Potential

Quinoline derivatives are also noted for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its capacity to induce apoptosis in cancerous cells.

- Case Study : A study demonstrated that certain quinoline-based compounds could inhibit the growth of cancer cell lines by inducing cell cycle arrest and promoting apoptosis through caspase activation .

Phosphodiesterase Inhibition

Another significant aspect of the biological activity of this compound is its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in regulating cellular signaling pathways involving cyclic nucleotides.

- Mechanism : By inhibiting PDE5, these compounds can increase levels of cyclic GMP (cGMP), which is associated with vasodilation and improved blood flow. This mechanism suggests potential applications in treating conditions such as erectile dysfunction and pulmonary hypertension .

Synthesis and Evaluation

The synthesis of propanedinitrile involves multi-step reactions that yield high purity products suitable for biological testing. Several studies have focused on optimizing these synthetic routes to enhance yield and reduce by-products.

- Yield : Typical yields reported in synthesis range from 63% to 88%, depending on the reaction conditions employed .

Molecular Modeling Studies

Recent molecular modeling studies have provided insights into the binding interactions of propanedinitrile with target proteins involved in its biological activity. These studies suggest that the compound's structural features allow it to effectively bind to active sites on enzymes such as PDE5.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antidiabetic Activity

Recent studies have highlighted the potential of quinoline derivatives as antidiabetic agents. The compound ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)- has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Molecular docking studies indicate that modifications to the quinoline scaffold can enhance bioactivity against this target. For instance, compounds derived from this base structure have shown varying degrees of inhibition, with some exhibiting IC50 values significantly lower than traditional antidiabetic medications .

1.2 Antimalarial Properties

The quinoline framework is well-known for its antimalarial properties, particularly against Plasmodium falciparum. Compounds synthesized from propanedinitrile derivatives have demonstrated enhanced efficacy compared to established treatments like chloroquine. For example, hybrids formed by combining chloroquine with other pharmacophores have shown improved activity against malaria in both in vitro and in vivo models. The incorporation of the propanedinitrile moiety into these hybrids has been shown to enhance their pharmacokinetic profiles and therapeutic indices .

1.3 Anticancer Activity

The anticancer potential of quinoline-based compounds is another area of active research. Studies have indicated that derivatives of ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)- can induce apoptosis in various cancer cell lines. For instance, quinoline-malononitrile derivatives have been synthesized and tested for their antiproliferative effects against leukemia and colon cancer cell lines. These compounds often exhibit IC50 values comparable to or better than standard chemotherapeutic agents such as doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of propanedinitrile derivatives is crucial for optimizing their therapeutic efficacy. Researchers have explored various substitutions on the quinoline core to enhance biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Alkyl chain length | Increased solubility and bioavailability |

| Hydroxyethyl group | Improved interaction with target enzymes |

| Aromatic substitutions | Enhanced potency against specific cancer types |

These modifications allow for fine-tuning of the pharmacological properties of the compounds derived from propanedinitrile .

Case Studies

Case Study 1: Antidiabetic Agents

A study investigated a series of quinoline derivatives based on propanedinitrile for their α-glucosidase inhibitory activity. The results indicated that certain modifications led to a significant increase in potency compared to baseline compounds. This research underlines the importance of structural variation in developing effective antidiabetic therapies .

Case Study 2: Antimalarial Compounds

In a comparative study involving various quinoline hybrids against Plasmodium falciparum, derivatives containing propanedinitrile exhibited superior activity compared to traditional drugs like chloroquine. The enhanced efficacy was attributed to improved binding interactions with the target protein involved in parasite metabolism .

Case Study 3: Cancer Therapeutics

A multi-component reaction approach was employed to synthesize novel pyrazoloquinoline derivatives from propanedinitrile precursors. These compounds were evaluated against several cancer cell lines using MTT assays, revealing potent antiproliferative effects that suggest their potential as new anticancer agents .

Eigenschaften

IUPAC Name |

2-[[1-(2-hydroxyethyl)-3,4-dihydro-2H-quinolin-6-yl]methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-10-13(11-17)8-12-3-4-15-14(9-12)2-1-5-18(15)6-7-19/h3-4,8-9,19H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUQKVWEEHYKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C=C(C#N)C#N)N(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931699 | |

| Record name | {[1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142978-25-4 | |

| Record name | 2-[[1,2,3,4-Tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl]methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142978-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-6-((2,2-dicyano)vinyl)-2,3,4-trihydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142978254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.